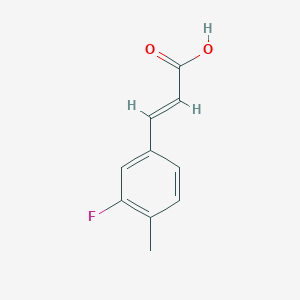

3-Fluoro-4-methylcinnamic acid

Overview

Description

3-Fluoro-4-methylcinnamic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

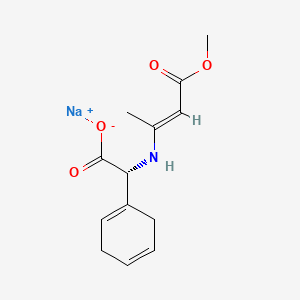

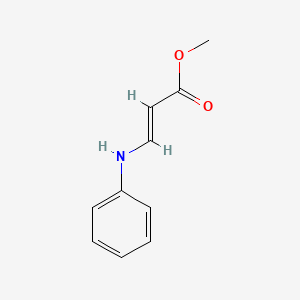

- 3-Fluoro-4-methylcinnamic acid and its derivatives are often used in chemical synthesis. For instance, methyl 4-fluorocinnamate, synthesized from 4-fluorocinnamic acid, is used in asymmetric dihydroxylation and aminohydroxylation processes. This synthesis uses a strongly acidic cationic exchange resin as a catalyst, offering a cost-efficient and less erosive method for large-scale preparation of chiral medicinal materials (Si, 2004).

Biodegradation and Environmental Impact

- This compound's environmental impact and biodegradation are also significant research areas. For example, bacterial strain HZW-3 can degrade more than 94.5% of 4-fluorocinnamic acid at a concentration of 500mg/L within 24 hours. This high degradation capacity is crucial for managing the environmental impact of fluoric agrochemicals (Ma Yu, 2013).

Application in Molecular and Biological Studies

- The dynamics of molecular interactions involving derivatives of 3-methylcinnamic acid have been studied, as seen in the case of 3-methylcinnamic acid and 4-phenylbutyric acid. These studies focus on the nature of inter-hydrogen bond interactions and provide insights into the crystal spectral properties and electronic structures of molecular systems (Hachuła et al., 2015).

Photoreactions and Spectroscopic Studies

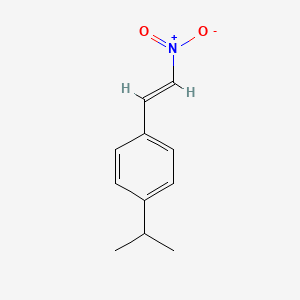

- The solid-state photodimerization reaction mechanism in 4-methylcinnamic acid crystal has been investigated using Raman and infrared spectroscopy. This research helps understand the intramolecular vibrations of reactants and products, providing valuable information about the reaction mechanism and product lattice structure (Ghosh et al., 1998).

Applications in Medical Research

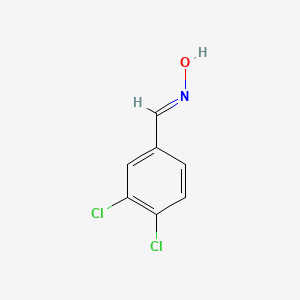

- Cinnamic acid derivatives, including 4-methylcinnamic acid, have been studied for their potential as intervention catalysts in overcoming antifungal tolerance. They offer insights into the structure-activity relationship and potential for enhancing the efficacy of antifungal treatments (Kim et al., 2017).

Wastewater Treatment

- The compound's role in wastewater treatment has been explored, particularly regarding the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid using industrial activated sludge. This research is crucial for understanding how this compound behaves in biological wastewater treatment plants [(dos Santos et al., 2004)](https://consensus.app/papers/aerobic-biotransformation-4fluorocinnamic-acid-santos/f030753fb66f518ca185c12e18ca5e85/?utm_source=chatgpt).

Safety and Hazards

Properties

IUPAC Name |

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZABKDWMCAVGE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420758 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-72-8 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

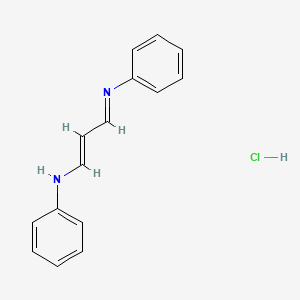

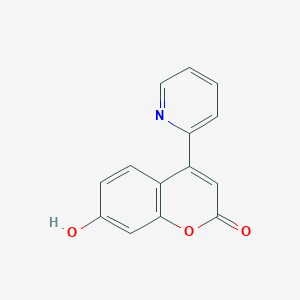

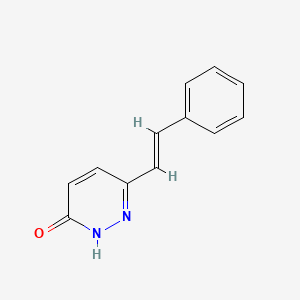

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)